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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of flavonoid profiles across a variety of plant

species and their cultivars, supported by experimental data. The information is intended to

assist researchers in identifying promising sources of specific flavonoids for further

investigation and potential therapeutic applications.

Quantitative Comparison of Flavonoid Content
The following tables summarize the quantitative data on the flavonoid content in different plant

species and cultivars. The data has been compiled from various scientific studies and is

presented to facilitate easy comparison.

Table 1: Anthocyanin Content in Various Berry Cultivars
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Berry Species Cultivar
Total Anthocyanins
(mg/100g fresh
weight)

Key Anthocyanins
Identified

Blackberry Thornless Evergreen 95.50
Cyanidin-3-O-

glucoside

Blackberry Darrow 80.98
Cyanidin-3-O-

glucoside

Blackcurrant Titania 127.15

Delphinidin-3-O-

rutinoside, Cyanidin-3-

O-rutinoside

Highbush Blueberry 'Elliott' High
Delphinidin, Malvidin

glycosides

Highbush Blueberry 'Rubel' 534.16
Delphinidin, Malvidin

glycosides[1]

Highbush Blueberry 'Puru' 71.73
Delphinidin, Malvidin

glycosides[1]

Red Currant - 4.95 Cyanidin glycosides

Data compiled from various sources, including a study on genetic differentiation in anthocyanin

content among berry fruits.[2]

Table 2: Isoflavone Content in Soybean (Glycine max) Cultivars

Cultivar Maturity Group
Total Isoflavone
Concentration (μg/g)

Predominant Isoflavones

Group 0-VI (Average) 2972.64
Malonylglycosides, Glycosides,

Aglycones

Range across cultivars 551.15 - 7584.07
Genistein, Daidzein, and their

glycosides
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Data from a study on isoflavone content of soybean cultivars grown in different regions.[3] The

isoflavone content can vary significantly based on cultivar, maturity group, and growing

environment.[3][4]

Table 3: Flavonol (Quercetin and Kaempferol) Content in Onion (Allium cepa) Cultivars

Onion Type Cultivar
Quercetin (mg/kg
fresh weight)

Kaempferol (mg/kg
fresh weight)

Yellow - 185 - 634
Present in small

amounts

Red Karmen 163 (DM) -

Chartreuse - 127.92 (DM) -

White - Trace amounts Not detected

Scallion (leaves) - Small quantities Small quantities

Data compiled from multiple sources.[4][5][6][7] DM indicates dry matter. Quercetin content

generally decreases from the outer to the inner rings.[5]

Table 4: Flavonoid Content in Different Apple (Malus domestica) Cultivars

Cultivar
Total Flavonoids (mg
QE/g)

Key Flavonoids Identified

Red Delicious 101.23 Quercetin, Catechin

Royal Gala - Chlorogenic acid, Quercetin

Fuji - Catechin

Smitten - Epicatechin, Kaempferol

Data from a study profiling phenolic compounds in five different Australian grown apples.[8] QE

refers to Quercetin Equivalents.

Table 5: Flavonoid Content in Tea (Camellia sinensis)
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Tea Type Total Flavonoids (mg/cup) Predominant Flavonoids

Black Tea ~180 Thearubigins, Theaflavins

Green Tea ~160 Catechins (e.g., EGCG)

Average flavonoid content can vary based on the specific tea variety and brewing method.[9]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These

protocols offer a foundation for researchers looking to replicate or adapt these methods for their

own studies.

Protocol 1: Extraction and Quantification of
Anthocyanins from Berries using HPLC
This protocol is based on methodologies commonly used for the analysis of anthocyanins in

berry fruits.[2]

1. Sample Preparation:

Fresh berries are homogenized and a representative sample (e.g., 10 g) is weighed.

2. Extraction:

The homogenized sample is extracted with a solvent mixture, typically methanol containing a

small percentage of acid (e.g., 1% HCl) to stabilize the anthocyanins.

The extraction is often performed using sonication or shaking for a specified period (e.g., 30

minutes).

The mixture is then centrifuged, and the supernatant containing the anthocyanins is

collected. The extraction process may be repeated to ensure complete recovery.

3. HPLC Analysis:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.redrosetea.ca/goodness-of-flavonoids/
https://www.hin.com.au/resources/anthocyanins-in-grapes-and-wine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with

a Diode Array Detector (DAD) is used.

Column: A C18 reverse-phase column is typically employed for separation.

Mobile Phase: A gradient elution is commonly used, with two solvents:

Solvent A: Acidified water (e.g., 5% formic acid in water).

Solvent B: Acetonitrile or methanol.

Gradient Program: The proportion of Solvent B is gradually increased over the course of the

run to elute anthocyanins with different polarities.

Detection: The DAD is set to monitor absorbance at the visible maximum for anthocyanins,

typically around 520 nm.

Quantification: Individual anthocyanins are identified by comparing their retention times and

UV-Vis spectra with those of authentic standards. Quantification is achieved by creating a

calibration curve for each standard.

Protocol 2: Analysis of Isoflavones in Soybeans by LC-
MS
This protocol outlines a general procedure for the sensitive detection and quantification of

isoflavones in soybean samples using Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

1. Sample Preparation and Extraction:

Soybean seeds are ground into a fine powder.

A known amount of the powder (e.g., 0.1 g) is extracted with an appropriate solvent, such as

70% ethanol, often with the aid of ultrasonication for a set time (e.g., 45 minutes).[7]

The extract is then filtered or centrifuged to remove solid particles.

2. LC-MS/MS Analysis:
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Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer

(MS/MS), often a triple quadrupole, is used.

Column: A C18 column is suitable for separating the isoflavones.

Mobile Phase: A gradient elution with a mixture of methanol and a weak acid solution (e.g.,

0.05% acetic acid) is typically used.[7]

Ionization: Electrospray ionization (ESI) is commonly used, often in the negative ion mode

for flavonoids.

Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode

for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each

isoflavone of interest are monitored.

Quantification: Quantification is performed using an internal standard and by constructing

calibration curves for each target isoflavone.

Visualizations
The following diagrams illustrate key biological and experimental pathways relevant to the

study of flavonoids.
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Caption: Simplified flavonoid biosynthesis pathway showing key enzymes and intermediates.
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Caption: General experimental workflow for the extraction and analysis of flavonoids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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